Msg606 tfa

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C64H83F3N20O15S |

|---|---|

Molecular Weight |

1461.5 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6R,9S,12R,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C62H82N20O13S.C2HF3O2/c63-49(83)31-73-53(88)43(24-35-12-3-1-4-13-35)78-54(89)41(18-9-21-69-61(64)65)77-59(94)47(28-52(86)87)81-60(95)48-33-96-23-11-20-50(84)72-32-51(85)75-46(27-38-30-68-34-74-38)58(93)79-44(25-36-14-5-2-6-15-36)56(91)76-42(19-10-22-70-62(66)67)55(90)80-45(57(92)82-48)26-37-29-71-40-17-8-7-16-39(37)40;3-2(4,5)1(6)7/h1-8,12-17,29-30,34,41-48,71H,9-11,18-28,31-33H2,(H2,63,83)(H,68,74)(H,72,84)(H,73,88)(H,75,85)(H,76,91)(H,77,94)(H,78,89)(H,79,93)(H,80,90)(H,81,95)(H,82,92)(H,86,87)(H4,64,65,69)(H4,66,67,70);(H,6,7)/t41-,42-,43-,44+,45+,46-,47-,48-;/m0./s1 |

InChI Key |

FNRWRBZUAMZCEI-ZXLAOGNBSA-N |

Isomeric SMILES |

C1CC(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](CSC1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CC=CC=C5)CC6=CN=CN6.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C1CC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSC1)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)N)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CC=CC=C5)CC6=CN=CN6.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Action of Msg606 TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Msg606 TFA is a potent and selective antagonist of the human melanocortin 1 receptor (MC1R), a key regulator of pigmentation and a potential therapeutic target in melanoma and inflammatory diseases. This synthetic peptide also exhibits partial agonism at the melanocortin 3 and 5 receptors (MC3R and MC5R). Its mechanism of action primarily involves the competitive inhibition of α-melanocyte-stimulating hormone (α-MSH) binding to MC1R, leading to the attenuation of downstream signaling cascades, including the cyclic AMP (cAMP) and extracellular signal-regulated kinase (ERK) pathways. Consequently, this compound has been shown to inhibit cancer cell proliferation, modulate inflammatory responses, and influence pain perception in preclinical models. This document provides a comprehensive overview of the molecular mechanisms, quantitative parameters, and experimental methodologies underlying the pharmacological activity of this compound.

Core Mechanism of Action

This compound functions as a competitive antagonist at the MC1R, a G-protein coupled receptor (GPCR). By binding to MC1R, this compound prevents the endogenous agonist, α-MSH, from activating the receptor. This blockade disrupts the canonical downstream signaling pathways initiated by MC1R activation.

Modulation of cAMP and ERK Signaling Pathways

Activation of MC1R by α-MSH typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Additionally, MC1R activation can trigger the ERK signaling pathway, leading to the phosphorylation of ERK and the activation of the NF-κB transcription factor.

This compound effectively antagonizes these pathways. In breast cancer cell lines T-47d and MCF7, pretreatment with this compound significantly attenuated the α-MSH-stimulated increase in cAMP levels.[1] Furthermore, in NDP-MSH-stimulated T-47d, MCF7, and HEK 293T cells, this compound was shown to decrease the phosphorylation of CREB, ATF-1, ERK, and the p65 subunit of NF-κB.[2][3] This dual inhibition of the cAMP-CREB/ATF-1 and ERK-NF-κB signaling axes is central to the anti-proliferative effects of this compound.[1]

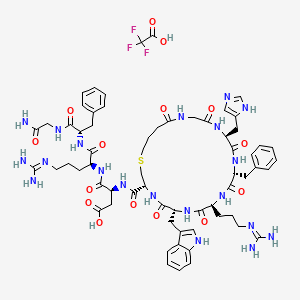

Caption: Signaling pathway of this compound at the MC1R.

Quantitative Data

The pharmacological activity of this compound has been quantified through various in vitro assays.

| Parameter | Value | Receptor | Assay Type | Reference |

| IC50 | 17 nM | Human MC1R | Antagonist Activity | [4] |

| EC50 | 59 nM | Human MC3R | Partial Agonist Activity | [4] |

| EC50 | 1300 nM | Human MC5R | Partial Agonist Activity | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

cAMP Measurement Assay

Objective: To determine the effect of this compound on α-MSH-stimulated intracellular cAMP production.

Methodology:

-

Cell Culture: T-47d and MCF7 cells are cultured in appropriate media and seeded into 96-well plates.

-

Pre-treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 20 μM) for a specified duration (e.g., 3 hours).[2]

-

Stimulation: Following pre-treatment, cells are stimulated with an MC1R agonist, such as Nle4-D-Phe7-α-MSH (NDP-MSH), for a short period.

-

Lysis and Detection: Cells are lysed, and intracellular cAMP levels are measured using a competitive enzyme immunoassay (EIA) kit or a homogeneous time-resolved fluorescence (HTRF) assay.

-

Data Analysis: cAMP concentrations are calculated based on a standard curve, and the inhibitory effect of this compound is determined by comparing stimulated cells with and without the antagonist.

Cell Proliferation Assay

Objective: To assess the impact of this compound on cancer cell proliferation.

Methodology:

-

Cell Seeding: T-47d and MCF7 cells are seeded in 96-well plates and allowed to adhere.

-

Treatment: Cells are treated with NDP-MSH in the presence or absence of this compound (e.g., 20 μM) for a defined period (e.g., 6 hours).[2][3]

-

Quantification: Cell proliferation is measured using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, or by direct cell counting.

-

Data Analysis: The absorbance values from the MTT assay or cell counts are used to calculate the percentage of inhibition of cell proliferation by this compound.

Western Blotting for Signaling Proteins

Objective: To analyze the effect of this compound on the phosphorylation of key signaling proteins (CREB, ERK, p65 NF-κB).

Methodology:

-

Cell Treatment: T-47d, MCF7, or HEK 293T cells are treated with NDP-MSH with or without pre-incubation with this compound (e.g., 5-20 μM, overnight).[2][3]

-

Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of CREB, ERK, and p65 NF-κB.

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated to determine the effect of this compound.

Caption: General experimental workflow for characterizing this compound.

References

MSG606 TFA: A Technical Guide to its Melanocortin Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melanocortin receptor selectivity profile of MSG606 TFA. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological characteristics of this compound. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways.

Core Data Summary

This compound has been characterized as a potent and selective antagonist for the human melanocortin 1 receptor (MC1R), with additional partial agonist activity at the human melanocortin 3 and 5 receptors (MC3R and MC5R). Its selectivity profile suggests minimal to no activity at the melanocortin 2 and 4 receptors (MC2R and MC4R) under standard assay conditions.

Table 1: Quantitative Selectivity Profile of this compound

| Receptor | Interaction Type | Potency (Human) |

| MC1R | Antagonist | IC50 = 17 nM[1][2][3] |

| MC2R | No significant activity reported | - |

| MC3R | Partial Agonist | EC50 = 59 nM[1][2][3] |

| MC4R | No significant activity reported | - |

| MC5R | Partial Agonist | EC50 = 1300 nM[1][2][3] |

Experimental Protocols

The following sections describe the standard methodologies employed to determine the melanocortin receptor selectivity profile of compounds like this compound.

Competitive Radioligand Binding Assay (for IC50 Determination at MC1R)

This assay is employed to determine the inhibitory concentration (IC50) of a test compound, such as this compound, by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To quantify the affinity of this compound for the human MC1R.

Materials:

-

Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human MC1R.

-

Radioligand: Typically, [125I]-(Nle4, D-Phe7)-α-MSH, a high-affinity radiolabeled agonist for melanocortin receptors.

-

Test Compound: this compound.

-

Buffers and Reagents: Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA, pH 7.4), wash buffer, and scintillation cocktail.

-

Apparatus: 96-well microplates, cell harvester, and a liquid scintillation counter.

Procedure:

-

Cell Culture and Membrane Preparation: Cells expressing hMC1R are cultured to a suitable density and harvested. Cell membranes are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay.

-

Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The plates are incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is then determined.

cAMP Accumulation Functional Assay (for EC50 Determination at MC3R and MC5R)

This functional assay is used to determine the half-maximal effective concentration (EC50) of a compound by measuring its ability to stimulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in melanocortin receptor signaling.

Objective: To quantify the partial agonist activity of this compound at the human MC3R and MC5R.

Materials:

-

Cell Lines: HEK293 or CHO cells stably expressing either human MC3R or MC5R.

-

Test Compound: this compound.

-

Reference Agonist: A full agonist for the respective receptor, such as α-MSH or NDP-α-MSH.

-

Reagents: Cell culture medium, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and a commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

Apparatus: 96- or 384-well microplates and a plate reader compatible with the chosen cAMP assay kit.

Procedure:

-

Cell Culture and Seeding: Cells are cultured and seeded into microplates and grown to a specific confluency.

-

Compound Treatment: The cell culture medium is replaced with a stimulation buffer containing the phosphodiesterase inhibitor. The cells are then treated with varying concentrations of the test compound (this compound) or the reference full agonist.

-

Incubation: The plates are incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for cAMP accumulation.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: The data are plotted as cAMP concentration versus the log of the agonist concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 value, which is the concentration of the agonist that produces 50% of its maximal response. For a partial agonist, the maximal response will be lower than that of a full agonist.

Signaling Pathways and Visualizations

Melanocortin receptors are G protein-coupled receptors (GPCRs) that primarily signal through the Gαs subunit, leading to the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP.

MC1R Antagonism by this compound

As an antagonist at the MC1R, this compound competitively binds to the receptor and blocks the binding of the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH). This inhibition prevents the activation of the downstream signaling cascade, primarily the Gαs-adenylyl cyclase-cAMP pathway.

Figure 1: MC1R Antagonism by this compound.

MC3R and MC5R Partial Agonism by this compound

As a partial agonist at MC3R and MC5R, this compound binds to and activates these receptors, but with a lower efficacy than the endogenous full agonist, α-MSH. This results in a submaximal activation of the downstream signaling pathways. While the canonical pathway involves cAMP production, melanocortin receptors, including MC3R and MC5R, can also signal through cAMP-independent pathways, such as the mitogen-activated protein kinase (MAPK/ERK) pathway.

Figure 2: MC3R/MC5R Partial Agonism by this compound.

Experimental Workflow for Selectivity Profiling

The overall workflow for determining the melanocortin receptor selectivity profile of a compound like this compound involves a series of standardized in vitro assays.

Figure 3: Experimental Workflow for Selectivity Profiling.

References

Unraveling the Biological Functions of MC1R Antagonism by Msg606: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted biological functions of Msg606, a potent and selective antagonist of the Melanocortin 1 Receptor (MC1R). By competitively inhibiting the binding of endogenous agonists, Msg606 modulates a range of physiological and pathological processes, offering a promising avenue for therapeutic intervention in oncology, inflammation, and metabolic diseases. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with Msg606's mechanism of action.

Core Concepts: The Melanocortin 1 Receptor (MC1R) Signaling Pathway

The Melanocortin 1 Receptor (MC1R) is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of melanocytes, as well as on various other cell types including immune cells.[1][2] Activation of MC1R by its endogenous agonists, such as alpha-melanocyte-stimulating hormone (α-MSH), initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][3] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which in turn phosphorylates and activates the CREB transcription factor.[1][3] The MC1R signaling pathway plays a crucial role in regulating pigmentation, DNA repair, and inflammatory responses.[3][4]

Quantitative Analysis of Msg606 Activity

Msg606 is a cyclic thioether peptide that acts as a highly selective and potent antagonist of the human MC1R, with a reported IC50 of 17 nM.[2] Its antagonistic properties have been characterized across a variety of in vitro and in vivo models, demonstrating its ability to modulate MC1R-mediated cellular functions.

| Parameter | Value | Assay System | Reference |

| IC50 | 17 nM | Human MC1R Competitive Binding Assay | [2] |

| In Vitro cAMP Inhibition | 20 µM | NDP-MSH-stimulated T-47d and MCF7 cells | [5][6] |

| In Vitro Cell Proliferation Inhibition | 20 µM | NDP-MSH-stimulated T-47d and MCF7 cells | [5][6] |

| In Vivo Anti-Inflammatory Activity | 6 nM (i.c.v.) | Abolition of BMS-470539's effects in a rat SAH model | [5] |

| In Vivo Analgesic Effect | 7.5 µg (i.c.v.) | Increased hyperalgesia latencies in morphine-treated female mice | [5] |

| In Vivo Cholesterol Reduction | 1 mg/kg (i.p., daily for 4 weeks) | Reduction of total cholesterol in mice on a high-fat diet | [5] |

Mechanism of Action: Competitive Antagonism of MC1R

Msg606 exerts its biological effects by competitively binding to MC1R, thereby preventing the binding of endogenous agonists like α-MSH. This blockade of agonist binding inhibits the downstream signaling cascade, leading to a reduction in intracellular cAMP levels and the subsequent attenuation of PKA and CREB activation.

Biological Functions of MC1R Antagonism by Msg606

Anti-Cancer Effects

Msg606 has demonstrated significant anti-proliferative effects in breast cancer cell lines. By antagonizing MC1R, Msg606 inhibits the G1 to S phase transition of the cell cycle, thereby impeding cancer cell growth.[5][6] Furthermore, it has been shown to decrease the levels of key signaling molecules involved in cell proliferation and survival, including CREB, ATF-1, and phosphorylated ERK.[5]

Anti-Inflammatory and Neuroprotective Properties

In a rat model of subarachnoid hemorrhage (SAH), intracerebroventricular administration of Msg606 was able to abolish the anti-inflammatory effects of an MC1R agonist.[5] This suggests a role for MC1R in neuroinflammation. The antagonism by Msg606 leads to a reduction in the expression of pro-inflammatory cytokines such as IL-1β and TNFα.[5] These findings highlight the potential of Msg606 in treating inflammatory conditions, including those affecting the central nervous system.

Modulation of Pain Hypersensitivity

Preclinical studies have indicated that Msg606 can delay pain hypersensitivity. In a model of morphine-induced hyperalgesia, Msg606 increased pain latencies in female mice, suggesting a sex-specific role of MC1R in pain modulation.[5]

Metabolic Regulation

Msg606 has been shown to influence lipid metabolism. In mice fed a cholesterol-rich high-fat diet, daily intraperitoneal injections of Msg606 resulted in reduced total cholesterol levels and an increase in markers of plaque stability.[5] This was associated with increased hepatic expression of genes involved in cholesterol transport.[5] Additionally, Msg606 was found to attenuate the oxidized LDL-induced increase in LXRα expression in bone marrow-derived macrophages.[5]

Experimental Protocols

In Vitro cAMP Measurement

Objective: To quantify the antagonistic effect of Msg606 on agonist-induced cAMP production in cancer cell lines.

Methodology:

-

Cell Culture: T-47d and MCF7 human breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are pre-incubated with various concentrations of Msg606 for a specified time (e.g., 3 hours).

-

Stimulation: Following pre-incubation, cells are stimulated with a known MC1R agonist, such as [Nle4, D-Phe7]-α-MSH (NDP-MSH), for a defined period.

-

cAMP Measurement: Intracellular cAMP levels are measured using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

-

Data Analysis: The concentration of Msg606 that inhibits 50% of the maximal agonist response (IC50) is calculated.

In Vivo Model of Subarachnoid Hemorrhage

Objective: To assess the in vivo efficacy of Msg606 in a model of neuroinflammation.

Methodology:

-

Animal Model: Anesthetized male Sprague-Dawley rats are subjected to endovascular perforation to induce subarachnoid hemorrhage (SAH).

-

Drug Administration: One hour prior to SAH induction, rats receive an intracerebroventricular (i.c.v.) injection of either vehicle, an MC1R agonist (BMS-470539), or a combination of the agonist and Msg606 (6 nM).

-

Neurological Scoring: Neurological function is assessed at 24 and 48 hours post-SAH using a standardized scoring system.

-

Tissue Collection: At 48 hours, brain tissue is collected for analysis.

-

Analysis: Brain tissue is analyzed for markers of inflammation, such as NFκB, IL-1β, and TNFα levels, using techniques like Western blotting and ELISA.

Conclusion

Msg606, as a selective MC1R antagonist, presents a compelling profile for further investigation and development. Its demonstrated activities in oncology, inflammation, pain, and metabolism underscore the therapeutic potential of targeting the MC1R pathway. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the diverse applications of MC1R antagonism. Further studies are warranted to fully elucidate the clinical utility of Msg606 and similar molecules.

References

- 1. MC1R antagonist-MSG 606 - Creative Peptides [creative-peptides.com]

- 2. A Direct In Vivo Comparison of The Melanocortin Monovalent Agonist Ac-His-DPhe-Arg-Trp-NH2 versus The Bivalent Agonist Ac-His-DPhe-Arg-Trp-PEDG20-His-DPhe-Arg-Trp-NH2: A Bivalent Advantage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of melanocortin 1 receptor slows melanoma growth, reduces tumor heterogeneity and increases survival - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization and Preclinical Evaluation of Msg606 TFA

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the discovery, characterization, and preclinical development of Msg606 TFA, a selective antagonist of the melanocortin 1 receptor (MC1R). The information is presented to be a valuable resource for researchers in pharmacology and drug discovery.

Introduction and Discovery

This compound is a potent and selective antagonist of the human melanocortin 1 receptor (MC1R), developed through pioneering research into peptide hormones. Its discovery can be traced to the laboratory of Professor Victor J. Hruby at the University of Arizona, a leading figure in the design and synthesis of biologically active peptides. The development of Msg606 emerged from systematic efforts to create stable and receptor-specific analogs of γ-melanocyte-stimulating hormone (γ-MSH).

Msg606 is a novel cyclic thioether peptide derived from a truncated γ-MSH sequence.[1] The cyclization, achieved by incorporating a thioether bridge between a cysteine side chain and an N-terminal bromoacyl group, was a key strategy to enhance proteolytic stability while maintaining high-affinity receptor binding.[1] This structural modification resulted in the most selective antagonist for the human MC1R identified to date, demonstrating the power of peptide engineering in achieving receptor selectivity.[1][2] Further research has elucidated that the specific conformation of D-Trp5 and Phe9 within the cyclic structure is crucial for its high selectivity for MC1R.[2]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C64H83F3N20O15S | [3] |

| Molecular Weight | 1461.55 g/mol | [3] |

| Exact Mass | 1460.6020 | [3] |

| Structure | Cyclo-[(CH2)3CO-Gly-His-D-Phe-Arg-D-Trp-Cys(S-)]-Asp-Arg-Phe-Gly-NH2 | [2] |

Pharmacological Profile

This compound is characterized as a potent and selective antagonist of the human MC1 receptor. It also exhibits partial agonist activity at the human MC3 and MC5 receptors at higher concentrations.[4]

| Receptor Target | Activity | Potency | Reference |

| Human MC1R | Antagonist | IC50 = 17 nM | [2][4] |

| Human MC3R | Partial Agonist | EC50 = 59 nM | [4] |

| Human MC5R | Partial Agonist | EC50 = 1300 nM | [4] |

Mechanism of Action and Signaling Pathway

The melanocortin 1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like α-MSH, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[5] Msg606, as a competitive antagonist, blocks the binding of agonists to MC1R, thereby inhibiting the downstream signaling cascade.

Caption: MC1R signaling pathway and the antagonistic action of Msg606.

Preclinical Data

This compound has been evaluated in various cell-based assays to determine its effects on cancer cell proliferation and inflammatory signaling.

| Cell Line(s) | Experiment | Conditions | Observed Effect | Reference |

| T-47d, MCF7 | cAMP Assay | 20 µM Msg606, 3h, NDP-MSH stimulated | Attenuated the NDP-MSH-stimulated increase in cAMP. | [5] |

| T-47d, MCF7 | Cell Proliferation | 20 µM Msg606, 6h, NDP-MSH stimulated | Inhibited cell proliferation. | [5] |

| T-47d | Cell Cycle Analysis | 20 µM Msg606, 0-12h, NDP-MSH stimulated | Prolonged the transition from G1 to S phase. | [5] |

| T-47d, MCF7, HEK293T | Western Blot | 5-20 µM Msg606, overnight, NDP-MSH stimulated | Decreased levels of CREB, ATF-1, p-ERK, and p-p65 NFκB. | [5] |

| BMDMs | qPCR | LPS-stimulated | Inhibited mRNA expression of IL-1β and TNFα. | [5] |

| BMDMs | Western Blot | 1 µmol/L Msg606, 30 mins, oxLDL-stimulated | Attenuated the oxLDL-induced increase in LXRα expression. | [5] |

The therapeutic potential of this compound has been explored in several animal models.

| Animal Model | Experiment | Conditions | Observed Effect | Reference |

| Subarachnoid Hemorrhage (SAH) Rats | Neuroprotection | 6 nM Msg606, i.c.v, 1h before SAH | Abolished the anti-inflammatory effects of the MC1R agonist BMS-470539. | [5] |

| Morphine-Treated Female Mice | Analgesia | 7.5 µg Msg606, i.c.v | Increased hyperalgesia latencies. | [5] |

| Cholesterol-Fed Mice | Atherosclerosis | 1 mg/kg Msg606, i.p., daily for 4 weeks | Reduced total cholesterol levels and increased markers of plaque stability. | [5] |

Experimental Protocols

This protocol is a generalized procedure based on the observed effects of Msg606 on cAMP levels.

Caption: Generalized workflow for an in vitro cAMP assay.

Protocol:

-

Cell Plating: Seed T-47d or MCF7 cells in a 96-well plate at a density of 10,000 cells/well and incubate overnight to allow for cell attachment.

-

Compound Addition: The following day, replace the medium with serum-free medium containing 20 µM this compound or vehicle control.

-

Incubation: Incubate the plate at 37°C for 3 hours.

-

Agonist Stimulation: Add the MC1R agonist, NDP-MSH, to the appropriate wells at a final concentration of 100 nM and incubate for 30 minutes.

-

Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

-

cAMP Detection: Determine the intracellular cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of inhibition of the NDP-MSH-stimulated cAMP response by Msg606.

This protocol is a generalized procedure based on the in vivo studies cited.

Caption: Workflow for the in vivo subarachnoid hemorrhage model.

Protocol:

-

Animal Model: Use adult male Sprague-Dawley rats (250-300g).

-

Drug Administration: One hour prior to the induction of subarachnoid hemorrhage (SAH), administer this compound (6 nM) or vehicle via intracerebroventricular (i.c.v.) injection.

-

SAH Induction: Induce SAH using the endovascular perforation model.

-

Post-SAH Treatment: Following SAH induction, administer the MC1R agonist BMS-470539 or vehicle.

-

Neurological Assessment: At 24 hours post-SAH, evaluate neurological deficits using a standardized scoring system.

-

Tissue Collection and Analysis: Euthanize the animals and harvest the brain tissue. Analyze the tissue for markers of inflammation (e.g., NFκB, IL-1β, TNFα) and apoptosis using techniques such as Western blotting and immunohistochemistry.[5][6][7]

Summary and Future Directions

This compound is a highly selective and potent antagonist of the human MC1R, born from rational peptide design. Its ability to modulate MC1R signaling has been demonstrated in a variety of preclinical models, highlighting its potential therapeutic utility in oncology, inflammatory diseases, and metabolic disorders. The detailed characterization of its pharmacological profile provides a strong foundation for further drug development efforts. Future research should focus on comprehensive pharmacokinetic and toxicological studies to assess its drug-like properties and to pave the way for potential clinical investigations. The specificity of Msg606 for MC1R makes it an invaluable tool for elucidating the physiological and pathophysiological roles of this important melanocortin receptor.

References

- 1. An unusual conformation of γ-melanocyte-stimulating hormone analogues leads to a selective human melanocortin 1 receptor antagonist for targeting melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MC1R antagonist-MSG 606 - Creative Peptides [creative-peptides.com]

- 3. medkoo.com [medkoo.com]

- 4. MSG 606 | Melanocortin (MC) Receptors | Tocris Bioscience [tocris.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Melanocortin 1 receptor attenuates early brain injury following subarachnoid hemorrhage by controlling mitochondrial metabolism via AMPK/SIRT1/PGC-1α pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of Melanocortin 1 Receptor Attenuates Early Brain Injury in a Rat Model of Subarachnoid Hemorrhage viathe Suppression of Neuroinflammation through AMPK/TBK1/NF-κB Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Msg606 TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Msg606 TFA, a selective antagonist of the Melanocortin 1 Receptor (MC1R). The information compiled herein, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, is intended to serve as a comprehensive resource for professionals in the fields of cancer research, inflammation, and neurobiology.

Quantitative Data Summary

The in vitro activity of this compound has been characterized across various assays to determine its potency and selectivity for melanocortin receptors. The following table summarizes the key quantitative data.

| Parameter | Receptor | Value | Cell Line/System |

| IC50 | Human MC1R | 17 nM | Not Specified |

| EC50 | Human MC3R | 59 nM | Not Specified |

| EC50 | Human MC5R | 1300 nM | Not Specified |

Table 1: In Vitro Potency and Selectivity of this compound.[1][2]

This compound also demonstrates functional effects in various cell-based assays, as detailed in the table below.

| Cellular Effect | Cell Line(s) | Concentration | Duration |

| Inhibition of NDP-MSH-stimulated cAMP increase | T-47d, MCF7 | 20 µM | 3 h |

| Inhibition of NDP-MSH-stimulated cell proliferation | T-47d, MCF7 | 20 µM | 6 h |

| Prolongation of G1 to S phase transition | T-47d | 20 µM | 0-12 h |

| Decrease in CREB, ATF-1, p-ERK, and p-p65 NFκB levels | T-47d, MCF7, HEK 293 T | 5-20 µM | Overnight |

| Inhibition of LPS-stimulated IL-1β and TNFα mRNA expression | BMDMs | Not Specified | Not Specified |

| Attenuation of oxLDL-induced LXRα expression | BMDMs | 1 µmol/L | 30 mins |

Table 2: Functional In Vitro Effects of this compound.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard molecular and cellular biology techniques.

1. Radioligand Binding Assay for MC1R Affinity (IC50 Determination)

This protocol outlines a standard competitive binding assay to determine the half-maximal inhibitory concentration (IC50) of this compound for the human Melanocortin 1 Receptor (MC1R).

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably expressing human MC1R are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

-

Cells are harvested at 80-90% confluency, washed with ice-cold PBS, and resuspended in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA with protease inhibitors).

-

The cell suspension is homogenized and centrifuged at low speed to remove nuclei and cell debris. The supernatant is then ultracentrifuged to pellet the cell membranes.

-

The membrane pellet is resuspended in assay buffer and protein concentration is determined using a BCA or Bradford assay.

-

-

Competitive Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains cell membranes (typically 10-20 µg of protein), a fixed concentration of a radiolabeled MC1R agonist (e.g., [125I]-NDP-α-MSH), and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist (e.g., 1 µM NDP-α-MSH).

-

The reaction is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are normalized to the percentage of specific binding in the absence of the competitor.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism).

-

2. cAMP Functional Assay (EC50/IC50 Determination)

This protocol describes a functional assay to measure the effect of this compound on cyclic AMP (cAMP) production, either as an antagonist of agonist-induced cAMP or as a partial agonist.

-

Cell Culture and Seeding:

-

Cells expressing the target melanocortin receptor (e.g., CHO-K1 cells stably expressing human MC1R, MC3R, or MC5R) are cultured in appropriate media.

-

Cells are seeded into 96-well plates and grown to near confluency.

-

-

cAMP Assay:

-

The culture medium is replaced with assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation, and the cells are pre-incubated.

-

For antagonist activity: Cells are treated with varying concentrations of this compound followed by a fixed concentration of an agonist (e.g., α-MSH or NDP-α-MSH at its EC80).

-

For agonist activity: Cells are treated with varying concentrations of this compound alone.

-

The cells are incubated for a specified time (e.g., 30 minutes) at 37°C.

-

Following incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis:

-

The data are normalized to the response of the agonist alone (for antagonist mode) or the maximal response of a full agonist (for agonist mode).

-

IC50 (for antagonists) or EC50 (for agonists/partial agonists) values are calculated by fitting the data to a sigmoidal dose-response curve.

-

3. Cell Proliferation Assay

This protocol details a method to assess the effect of this compound on cancer cell proliferation.

-

Cell Culture and Treatment:

-

Cancer cell lines (e.g., T-47d, MCF7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound in the presence or absence of a mitogenic stimulus (e.g., NDP-MSH).

-

The plates are incubated for a specified period (e.g., 6 to 72 hours).

-

-

Proliferation Measurement:

-

Cell proliferation can be assessed using various methods:

-

MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then solubilized, and the absorbance is measured.

-

BrdU Incorporation Assay: A BrdU labeling solution is added to the cells, and its incorporation into newly synthesized DNA is detected using an anti-BrdU antibody in an ELISA format.

-

Direct Cell Counting: Cells are trypsinized and counted using a hemocytometer or an automated cell counter.

-

-

-

Data Analysis:

-

The results are expressed as a percentage of the control (untreated or vehicle-treated cells).

-

The concentration of this compound that inhibits cell proliferation by 50% (GI50) can be calculated from a dose-response curve.

-

4. Western Blotting for Signaling Protein Phosphorylation

This protocol is used to analyze the effect of this compound on the phosphorylation status of key signaling proteins like ERK, CREB, and NF-κB.

-

Cell Culture, Treatment, and Lysis:

-

Cells (e.g., T-47d, MCF7, HEK 293 T) are grown to 70-80% confluency and may be serum-starved prior to treatment to reduce basal signaling.

-

Cells are treated with this compound for a specified duration, with or without agonist stimulation.

-

Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the lysates is determined.

-

-

SDS-PAGE and Immunoblotting:

-

Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-ERK, anti-p-CREB, anti-p-p65) overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal protein loading, the membrane is often stripped and re-probed with antibodies against the total forms of the proteins or a housekeeping protein (e.g., β-actin or GAPDH).

-

-

Data Analysis:

-

The intensity of the bands is quantified using densitometry software.

-

The levels of phosphorylated proteins are normalized to the levels of the corresponding total proteins or the housekeeping protein.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its in vitro characterization.

Figure 1: Simplified MC1R signaling pathway and the inhibitory action of this compound.

Figure 2: General experimental workflow for the in vitro characterization of this compound.

References

MSG606 TFA: A Technical Overview of Preclinical Data and Inferred Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information regarding MSG606 TFA. A comprehensive safety and toxicity profile for this compound has not been established in publicly accessible literature. The information presented herein is intended for research and informational purposes only and should not be construed as a definitive assessment of the compound's safety.

Introduction

This compound is a research compound identified as a potent and selective antagonist of the human melanocortin 1 receptor (MC1R). It also exhibits partial agonist activity at the human melanocortin 3 and 5 receptors (MC3R and MC5R). Its chemical formula is C63H83F3N18O12S2 (for the active moiety MSG606). The trifluoroacetate (TFA) salt form is commonly used in research settings. This technical guide synthesizes the available preclinical data on MSG606 and provides an inferred safety profile based on the known toxicology of trifluoroacetic acid.

Pharmacological Profile of MSG606

The primary mechanism of action of MSG606 is the blockade of the MC1R. This receptor is involved in various physiological processes, including pigmentation, inflammation, and nociception.

In Vitro Activity

| Receptor | Activity | IC50 / EC50 |

| Human MC1R | Antagonist | 17 nM (IC50) |

| Human MC3R | Partial Agonist | 59 nM (EC50) |

| Human MC5R | Partial Agonist | 1300 nM (EC50) |

In Vivo Activity

Preclinical studies in animal models have demonstrated the following effects of MSG606:

-

Analgesia: Reverses morphine-induced hyperalgesia in female mice.

-

Anti-inflammatory: Shows potential anti-inflammatory effects.

-

Metabolic: May influence cholesterol levels.

Safety and Toxicity Profile

Crucially, no dedicated, publicly available toxicology studies for MSG606 or this compound were identified. The following sections summarize the known toxicity of the trifluoroacetate (TFA) counter-ion and present a hypothetical framework for assessing the safety of the complete compound.

Toxicology of Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is a common counter-ion used in the synthesis and purification of peptides. Its toxicity has been evaluated in several studies.

| Study Type | Species | Route of Administration | Key Findings |

| Acute Oral Toxicity | Rat | Oral | LD50 > 2000 mg/kg. Low acute toxicity. |

| Repeated Dose Toxicity | Rat | Oral | Liver identified as the target organ, with mild hepatocellular hypertrophy. Considered a weak peroxisome proliferator. |

| Developmental Toxicity | Rat | Oral | No adverse effects observed. |

| Genetic Toxicology | In vitro | - | No genotoxic responses reported. |

Data for TFA is not directly transferable to this compound and should be interpreted with caution.

Experimental Protocols

As no specific safety studies for this compound are publicly available, this section outlines a standard experimental protocol for an acute oral toxicity study, based on OECD Guideline 423.

Hypothetical Acute Oral Toxicity Study Protocol (OECD 423)

Objective: To determine the acute oral toxicity (LD50) of this compound in a rodent model.

Test System:

-

Species: Sprague-Dawley rats

-

Sex: Female

-

Age: 8-12 weeks

-

Number of animals: 3 animals per step

Procedure:

-

Dosing: A single oral dose of this compound is administered by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Step-wise Dosing:

-

If no mortality occurs at the starting dose, the next higher dose is administered to a new group of animals.

-

If mortality occurs, the next lower dose is administered.

-

-

Endpoint: The test is terminated when a dose that causes mortality or clear signs of toxicity is identified, or when no effects are seen at the highest dose level. The LD50 is then estimated.

Data Collection:

-

Mortality

-

Clinical observations (e.g., changes in skin, fur, eyes, respiration, behavior)

-

Body weight measurements

-

Gross necropsy at the end of the study

Visualizations

Signaling Pathway

The following diagram illustrates the simplified signaling pathway of the Melanocortin 1 Receptor (MC1R), which is antagonized by MSG606.

Caption: Simplified MC1R signaling pathway antagonized by MSG606.

Experimental Workflow

The following diagram illustrates a hypothetical workflow for a preclinical toxicity assessment of a novel compound like this compound.

Caption: Hypothetical preclinical toxicity assessment workflow.

Conclusion and Future Directions

MSG606 is a valuable research tool for investigating the role of the melanocortin system. However, the absence of a comprehensive and publicly available safety and toxicity profile for this compound is a significant data gap. While the toxicity of the TFA counter-ion is relatively well-characterized and appears low, this information is not a substitute for dedicated toxicology studies of the entire this compound molecule.

For further development of MSG606 or any related compounds for potential therapeutic applications, a thorough preclinical safety evaluation is imperative. This should include, at a minimum, acute and repeated-dose toxicity studies, safety pharmacology assessments, and genotoxicity assays. Such studies are essential to establish a reliable safety profile and to inform the design of any potential future clinical investigations. Researchers are strongly encouraged to consult regulatory guidelines for preclinical safety testing of novel therapeutic candidates.

Preliminary Efficacy of Msg606 TFA: An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the preliminary efficacy studies on Msg606 TFA, a selective antagonist of the melanocortin 1 receptor (MC1R). The document is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Core Efficacy Data

The preliminary studies on this compound have demonstrated its potential across several therapeutic areas, including oncology, inflammation, neurology, and metabolic diseases. The quantitative data from these studies are summarized below.

In Vitro Efficacy of this compound

| Cell Line | Assay | Treatment | Result |

| T-47d, MCF7 | cAMP Assay | 20 μM this compound, 3 h | Attenuated NDP-MSH-stimulated increase in cAMP.[1][2] |

| T-47d, MCF7 | Cell Proliferation | 20 μM this compound, 6 h | Inhibited NDP-MSH-stimulated cell proliferation.[1][2] |

| T-47d | Cell Cycle Analysis | 20 μM this compound, 0-12 h | Prolonged the transition from G1 to S phase in NDP-MSH-stimulated cells.[1][2] |

| T-47d, MCF7, HEK293T | Western Blot | 5-20 μM this compound, overnight | Decreased levels of CREB, ATF-1, and phosphorylation of ERK and p65 NF-κB in NDP-MSH-stimulated cells.[1][2] |

| Bone Marrow-Derived Macrophages (BMDMs) | Gene Expression | Not Specified | Inhibited LPS-stimulated mRNA expression of IL-1β and TNFα.[1][2] |

| Bone Marrow-Derived Macrophages (BMDMs) | Gene Expression | 1 μmol/L this compound, 30 mins | Attenuated oxLDL-induced increase in LXRα expression.[1] |

| Human Melanoma A375 Cells | Binding Assay | Not Specified | Exhibited binding affinity.[3] |

In Vivo Efficacy of this compound

| Animal Model | Condition | Treatment | Result |

| Subarachnoid Hemorrhage (SAH) Rats | Neuroinflammation | 6 nM this compound, i.c.v., 1 h before SAH | Abolished the anti-inflammatory effects of the MC1R agonist BMS-470539.[1] |

| Morphine-Treated Female Mice | Hyperalgesia | 7.5 μg this compound, i.c.v. | Increased hyperalgesia latencies.[1][3] |

| Mice on Cholesterol-Rich High-Fat Diet | Atherosclerosis | 1 mg/kg this compound, i.p., daily for 4 weeks | Reduced total cholesterol levels and increased markers of plaque stability.[1] |

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental designs, the following diagrams have been generated.

Caption: MC1R Signaling Pathway and this compound Antagonism.

Caption: In Vitro Cell Proliferation Assay Workflow.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines stimulated with an MC1R agonist.

Materials:

-

T-47d or MCF7 breast cancer cell lines

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

NDP-MSH (MC1R agonist)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: Maintain T-47d or MCF7 cells in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment:

-

Replace the medium with fresh medium containing the MC1R agonist NDP-MSH at a predetermined concentration.

-

Concurrently, treat the designated wells with 20 μM this compound. Include appropriate controls (untreated, NDP-MSH only, this compound only).

-

-

Incubation: Incubate the plates for 6 hours at 37°C.

-

MTT Assay:

-

Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.

-

-

Solubilization: Carefully remove the medium and add 100 μL of solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell proliferation inhibition relative to the NDP-MSH-stimulated control.

cAMP Measurement Assay

Objective: To determine the effect of this compound on intracellular cyclic AMP (cAMP) levels following MC1R activation.

Materials:

-

T-47d or MCF7 cells

-

NDP-MSH

-

This compound

-

cAMP assay kit (e.g., ELISA or HTRF-based)

-

Cell lysis buffer

-

96-well plates

Procedure:

-

Cell Seeding: Seed T-47d or MCF7 cells in 96-well plates and grow to confluence.

-

Pre-treatment: Pre-incubate the cells with 20 μM this compound for a specified duration (e.g., 30 minutes).

-

Stimulation: Stimulate the cells with NDP-MSH for 3 hours.

-

Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

cAMP Measurement: Follow the manufacturer's instructions for the cAMP assay kit to measure the intracellular cAMP concentration. This typically involves competitive binding between cellular cAMP and a labeled cAMP conjugate to a specific antibody.

-

Data Analysis: Determine the cAMP concentration in each sample based on the standard curve and compare the levels between different treatment groups.

In Vivo Hyperalgesia Model

Objective: To evaluate the analgesic potential of this compound in a mouse model of hyperalgesia.

Animal Model:

-

Female mice with morphine-induced hyperalgesia.

Materials:

-

This compound

-

Vehicle (e.g., saline)

-

Intracerebroventricular (i.c.v.) injection apparatus

-

Thermal nociceptive testing equipment (e.g., tail-flick or hot-plate apparatus)

Procedure:

-

Induction of Hyperalgesia: Induce hyperalgesia in female mice through a chronic morphine treatment regimen.

-

Drug Administration: Administer a single dose of 7.5 μg this compound via i.c.v. injection. A control group should receive a vehicle injection.

-

Nociceptive Testing: At specific time points post-injection, assess the thermal pain threshold of the mice using a tail-flick or hot-plate test. Record the latency to response (e.g., tail withdrawal or paw licking).

-

Data Analysis: Compare the response latencies between the this compound-treated group and the vehicle-treated control group to determine the effect on hyperalgesia.

In Vivo Atherosclerosis Model

Objective: To investigate the effect of this compound on cholesterol levels and plaque stability in a mouse model of atherosclerosis.

Animal Model:

-

ApoE knockout mice or other suitable model for atherosclerosis.

Materials:

-

This compound

-

Cholesterol-rich high-fat diet

-

Intraperitoneal (i.p.) injection supplies

-

Equipment for blood collection and cholesterol measurement

-

Histology equipment for plaque analysis

Procedure:

-

Induction of Atherosclerosis: Feed mice a cholesterol-rich high-fat diet for a specified period to induce the development of atherosclerotic plaques.

-

Treatment: Administer this compound at a dose of 1 mg/kg via daily i.p. injections for 4 weeks. A control group should receive daily vehicle injections.

-

Monitoring: Monitor the body weight and general health of the animals throughout the study.

-

Blood Collection and Analysis: At the end of the treatment period, collect blood samples and measure total cholesterol levels.

-

Tissue Collection and Histology: Euthanize the animals and perfuse the vascular system. Excise the aorta and perform histological staining (e.g., Oil Red O for lipids, Masson's trichrome for collagen) to assess plaque size and composition.

-

Data Analysis: Compare the total cholesterol levels and plaque characteristics between the this compound-treated group and the control group.

References

Methodological & Application

Application Note: Dissolving MSG606 TFA for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

MSG606, supplied as a trifluoroacetate (TFA) salt, is a compound intended for in vitro biological evaluation. Proper dissolution and handling are critical for obtaining accurate and reproducible experimental results. TFA salts are common for synthetic peptides and some small molecules due to their use in purification processes like HPLC.[1][2] However, the choice of solvent and the presence of the TFA counter-ion can significantly impact compound solubility and assay performance.[3] This document provides a detailed protocol for the proper storage, solubility testing, and dissolution of MSG606 TFA to generate stock solutions suitable for various in vitro assays.

2. Compound Characteristics and Storage

Lyophilized compounds like this compound are typically stable for weeks at room temperature, but for long-term storage, they should be kept at -20°C or colder in a desiccated environment.[4] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation and moisture absorption, which can reduce the long-term stability of the compound.[5]

3. The Impact of TFA in In Vitro Assays

Trifluoroacetic acid is used during the purification of synthetic compounds and can form a salt with the final product.[1][6] While often present in small amounts, residual TFA can interfere with cellular assays by altering pH or directly affecting cell viability and proliferation.[3][7] For sensitive applications, such as cell-based assays, it is crucial to ensure the final concentration of TFA is negligible. If preliminary experiments show that the TFA salt interferes with the assay, it is advisable to perform a salt exchange to an acetate or hydrochloride (HCl) form.[7][8]

4. Solubility Strategy

There is no universal solvent for all compounds. A systematic, trial-and-error approach on a small aliquot is the recommended best practice to determine the optimal solvent before dissolving the entire sample.[9][10] The general strategy is to start with the most benign solvents (e.g., water, buffers) and progress to organic solvents if necessary.

The solubility of a compound is heavily influenced by its chemical properties. For peptides, the amino acid composition determines if it is acidic, basic, or neutral, which guides the initial solvent choice.[9]

-

Acidic Peptides (Net Negative Charge): Tend to dissolve in basic solutions.

-

Basic Peptides (Net Positive Charge): Tend to dissolve in acidic solutions.[4]

-

Neutral or Hydrophobic Compounds: Often require organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF) for initial dissolution.[4]

Experimental Protocols

Protocol 1: Solubility Testing of this compound

This protocol outlines a systematic approach to identify a suitable solvent for this compound using a small amount of the compound.

Methodology:

-

Preparation: Allow the vial of this compound to warm to room temperature. Weigh out a small, accurately measured amount of the compound (e.g., 1 mg) into a sterile microcentrifuge tube.

-

Stepwise Solvent Addition:

-

Step A (Aqueous Solution): Add a small volume of sterile, purified water (e.g., 100 µL) to the tube. Vortex gently and observe for dissolution. Sonication for a few minutes can aid in dissolving the compound.[9][11] If the solution is clear, the compound is soluble in water. Proceed to stock solution preparation.

-

Step B (Acidic/Basic Buffer): If the compound did not dissolve in water, and its properties are known (e.g., basic peptide), add a small volume of 0.1% aqueous acetic acid.[5] If it is an acidic peptide, try a 0.1% ammonium bicarbonate solution. Vortex and sonicate. If it dissolves, this is your solvent system.

-

Step C (Organic Solvent): If the compound remains insoluble, it is likely hydrophobic. Prepare a fresh, dry aliquot. Add a minimal volume of high-purity DMSO (e.g., 20-50 µL) to completely dissolve the compound.[4][12] Once dissolved, slowly add your aqueous assay buffer dropwise to the DMSO concentrate while gently vortexing to reach the desired final concentration.[11] Observe carefully for any signs of precipitation.

-

Protocol 2: Preparation of a Concentrated Stock Solution

Once a suitable solvent is identified, a concentrated stock solution can be prepared. Using a stock solution allows for accurate serial dilutions and minimizes the final concentration of any organic solvents in the assay.

Methodology:

-

Quantification: Accurately weigh the entire sample of this compound or the desired amount for the stock solution.

-

Dissolution:

-

For Aqueous-Soluble Compounds: Add the predetermined volume of sterile water or buffer (from Protocol 1) to the vial to achieve the desired stock concentration (e.g., 10 mM). Vortex and sonicate until fully dissolved.

-

For Organic-Soluble Compounds: Add the minimal required volume of DMSO to the vial to create a high-concentration stock (e.g., 50-100 mM). Ensure the compound is completely dissolved. This primary stock can then be serially diluted.[13]

-

-

Dilution: Further dilute the stock solution in the appropriate cell culture medium or assay buffer. It is critical to ensure the final concentration of organic solvents like DMSO is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts in the assay.[4][14]

-

Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][13] Store aliquots at -20°C or -80°C.[13] Peptide solutions are susceptible to bacterial degradation, so sterile handling and filtration are recommended.[10]

Data Presentation

Quantitative data from solubility and stability tests should be recorded systematically.

Table 1: Solubility Test Results for this compound

| Solvent System | Concentration Tested (mg/mL) | Observation (Clear, Cloudy, Precipitate) | Notes |

| Sterile Deionized Water | 10 | Cloudy | Insoluble at this concentration |

| 0.1% Acetic Acid in Water | 10 | Clear after sonication | Soluble |

| PBS (pH 7.4) | 10 | Precipitate | Not suitable for stock |

| DMSO | 50 | Clear | Fully soluble |

| 10% DMSO in PBS | 5 | Precipitate upon dilution | Indicates potential for precipitation |

Table 2: Stock Solution Stability

| Stock Concentration | Solvent | Storage Temp. | Stability after 1 Month (% Purity by HPLC) | Notes |

| 10 mM | 0.1% Acetic Acid | -20°C | 98.5% | Stable |

| 10 mM | 0.1% Acetic Acid | 4°C | 92.1% | Some degradation observed |

| 50 mM | 100% DMSO | -20°C | 99.2% | Stable |

| 50 mM | 100% DMSO | 4°C | 98.9% | Stable |

Visualizations

Diagrams of Workflows and Pathways

Caption: Workflow for dissolving this compound.

Caption: Hypothetical signaling pathway for MSG606.

References

- 1. Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 3. genscript.com [genscript.com]

- 4. biocat.com [biocat.com]

- 5. NIBSC - Peptide Storage [nibsc.org]

- 6. lifetein.com [lifetein.com]

- 7. biocat.com [biocat.com]

- 8. peptide.com [peptide.com]

- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 10. omizzur.com [omizzur.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Msg606 TFA in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Msg606 TFA is a selective antagonist of the melanocortin 1 receptor (MC1R).[1][2] As a potent modulator of MC1R signaling, this compound has demonstrated significant effects in various preclinical models, showing potential therapeutic applications in oncology, inflammation, neurology, and metabolic diseases.[1][2] These notes provide a comprehensive overview of the recommended dosages, experimental protocols, and the underlying mechanism of action of this compound in mouse models, based on currently available data.

Mechanism of Action

This compound functions by selectively blocking the MC1R, a G protein-coupled receptor.[1][2] This antagonism interferes with downstream signaling pathways that are typically activated by MC1R agonists. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and their transition from the G1 to the S phase of the cell cycle.[1][2] Furthermore, it has been observed to delay pain hypersensitivity and reduce cholesterol levels in animal models.[1][2] Msg606 is also a partial agonist at human MC3 and MC5 receptors.[3][4]

The trifluoroacetate (TFA) salt form is a common result of the peptide synthesis and purification process.[5][6] While TFA can sometimes have biological effects of its own, the cited studies utilize the TFA salt of Msg606.[5][7] Researchers should be aware of the potential for TFA to influence experimental outcomes.

Recommended Dosage and Administration in Mouse Models

The appropriate dosage and administration route for this compound in mouse models are highly dependent on the specific research application and the target tissue. The following table summarizes the dosages used in published studies:

| Application | Mouse Model | Dosage | Administration Route | Frequency | Key Findings | Reference |

| Hyperalgesia | Morphine-treated female mice | 7.5 μg | Intracerebroventricular (i.c.v.) | Single dose | Increased hyperalgesia latencies | [1] |

| High Cholesterol | Mice on a cholesterol-rich high-fat diet | 1 mg/kg | Intraperitoneal (i.p.) | Daily for 4 weeks | Reduced total cholesterol levels, increased markers of plaque stability | [1] |

It is critical to note that intracerebroventricular (i.c.v.) administration delivers the compound directly to the central nervous system, requiring a significantly lower dose compared to systemic administration routes like intraperitoneal (i.p.) injection.

Experimental Protocols

Investigation of Anti-Hyperalgesic Effects in Morphine-Treated Mice

This protocol is adapted from studies investigating the role of MC1R in pain modulation.

a. Animal Model:

-

Female mice are often used as some studies show sex-specific effects of MC1R modulation on pain.[3][4]

-

Induce hyperalgesia through chronic morphine administration.

b. Reagent Preparation:

-

Dissolve this compound in a sterile, pyrogen-free vehicle suitable for intracerebroventricular injection (e.g., artificial cerebrospinal fluid or sterile saline).

-

Prepare the solution fresh on the day of the experiment to ensure stability and prevent contamination.

c. Administration:

-

Administer a single dose of 7.5 μg of this compound via intracerebroventricular injection.

-

A control group receiving a vehicle-only injection should be included.

d. Assessment of Hyperalgesia:

-

Measure pain sensitivity at baseline and at various time points post-injection using standard methods such as the tail-flick test or the hot plate test.

-

An increase in latency to response indicates an anti-hyperalgesic effect.

e. Experimental Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound|CAS |DC Chemicals [dcchemicals.com]

- 4. Melanocortin Receptor | DC Chemicals [dcchemicals.com]

- 5. genscript.com [genscript.com]

- 6. researchgate.net [researchgate.net]

- 7. Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]

Techniques for Measuring Msg606 TFA Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques used to characterize the activity of Msg606 TFA, a potent and selective antagonist of the human melanocortin 1 receptor (MC1R) and a partial agonist at the human melanocortin 3 and 5 receptors (MC3R and MC5R).[1][2] The following protocols are intended to guide researchers in the design and execution of experiments to evaluate the pharmacological properties of this compound and its effects on cellular signaling and function.

Summary of this compound In Vitro Activity

| Parameter | Receptor | Value | Assay Type |

| IC50 | Human MC1R | 17 nM | Radioligand Binding Assay |

| EC50 | Human MC3R | 59 nM | Functional Assay (e.g., cAMP) |

| EC50 | Human MC5R | 1300 nM | Functional Assay (e.g., cAMP) |

Table 1: Summary of reported in vitro potencies of this compound at human melanocortin receptors.[1][2]

MC1R Signaling Pathway and the Role of this compound

The melanocortin 1 receptor (MC1R) is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gαs subunit. Activation of MC1R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). CREB activation modulates the transcription of various genes. Additionally, MC1R activation can lead to the phosphorylation and activation of the Extracellular signal-regulated kinase (ERK). This compound, as an antagonist, blocks the binding of agonists like α-MSH to MC1R, thereby inhibiting these downstream signaling events.

MC1R Signaling Cascade and this compound Inhibition.

Experimental Protocols

Radioligand Binding Assay for MC1R

This protocol is designed to determine the binding affinity (Ki) of this compound for the human MC1R. It is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.

Materials:

-

HEK293 cells stably expressing human MC1R

-

Cell culture medium and reagents

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Radioligand (e.g., [125I]-NDP-α-MSH)

-

Unlabeled NDP-α-MSH (for non-specific binding determination)

-

This compound

-

96-well microplates

-

Scintillation fluid and counter

Protocol:

-

Membrane Preparation:

-

Culture HEK293-hMC1R cells to confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend cells in membrane preparation buffer and homogenize.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand at a fixed concentration (typically at its Kd), and varying concentrations of this compound.

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of unlabeled NDP-α-MSH.

-

Incubate the plate at room temperature for a defined period to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for Radioligand Binding Assay.

cAMP Measurement Assay

This protocol measures the ability of this compound to antagonize agonist-induced cAMP production in cells expressing MC1R.

Materials:

-

HEK293 cells stably expressing human MC1R

-

Cell culture medium and reagents

-

Stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX)

-

α-MSH (agonist)

-

This compound

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

96- or 384-well plates

Protocol:

-

Cell Seeding: Seed HEK293-hMC1R cells into 96- or 384-well plates and culture overnight.

-

Compound Treatment:

-

Remove the culture medium and add stimulation buffer.

-

Add varying concentrations of this compound and incubate for a short period.

-

Add a fixed concentration of α-MSH (typically the EC80) to stimulate cAMP production.

-

Incubate for a specified time at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the cAMP detection assay following the kit protocol. This usually involves adding detection reagents and measuring the signal (e.g., fluorescence or luminescence).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw data to cAMP concentrations using the standard curve.

-

Plot the percentage of inhibition of the α-MSH response against the logarithm of the this compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on the cell cycle, specifically the transition from the G1 to the S phase.[3][4]

Materials:

-

Cancer cell line (e.g., T-47d breast cancer cells)

-

Cell culture medium and reagents

-

This compound

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Cell Treatment:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 12-24 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells on ice or at -20°C for at least 30 minutes.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission in the appropriate channel (e.g., PE-Texas Red).

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software to generate DNA content histograms.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Compare the cell cycle distribution of this compound-treated cells to that of untreated control cells.

-

Western Blotting for Phosphorylated ERK and CREB

This protocol is used to determine the effect of this compound on the phosphorylation of key downstream signaling proteins, ERK and CREB.[4]

Materials:

-

Cells expressing MC1R (e.g., T-47d, MCF7, or HEK293-hMC1R)

-

Cell culture medium and reagents

-

α-MSH (agonist)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-CREB, anti-total-CREB)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Culture cells and treat them with this compound followed by α-MSH stimulation as described in the cAMP assay.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-